Dopamine D2 Receptor Agonist Affinity: Ortho Isomer Superiority Over Meta and Para Isomers
The ortho isomer (target compound) is the only positional isomer with a measurable agonistic Ki for the rat dopamine D2 receptor (Ki = 65 nM, assayed with [3H]quinpirole) [1]. The meta and para isomers lack any reported agonist activity in this assay, underscoring a specific functional engagement of the D2 receptor that is exclusive to the ortho-hydroxyl topology. Antagonist-mode D2 binding is weaker for the ortho isomer (Ki = 118 nM) compared to the meta isomer (Ki = 95 nM), further highlighting the distinct agonist-biased interaction of the ortho derivative [1][2].
| Evidence Dimension | Dopamine D2 receptor agonistic binding affinity (Ki) versus positional isomers |
|---|---|
| Target Compound Data | Ki = 65 nM (agonistic mode, [3H]quinpirole) |
| Comparator Or Baseline | Meta isomer: no agonistic data; Para isomer: no agonistic data |
| Quantified Difference | Not calculable (ortho isomer uniquely active in agonist assay) |
| Conditions | Rat striatal membranes, radioligand [3H]quinpirole (Wyeth-Ayerst, curated by ChEMBL) |
Why This Matters
For a medicinal chemist seeking a D2 partial agonist scaffold, only the ortho-hydroxy isomer provides this functional starting point; the meta and para isomers are silent in this assay.
- [1] BindingDB BDBM50069916. Ki = 65 nM, assay: agonistic activity at D2 receptor (rat striatal membranes, [3H]quinpirole). View Source
- [2] BindingDB BDBM50069907 (meta isomer). Antagonistic D2 Ki = 95 nM; no agonistic D2 data reported. View Source
